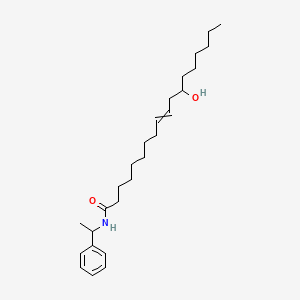
(S)-alpha-Methylbenzyl Ricinoleamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-alpha-Methylbenzyl Ricinoleamide is a fatty acid amide derived from ricinoleic acid and methyl benzylamine . This compound is known for its antiproliferative properties, particularly against various cancer cell lines . It has a molecular formula of C26H43NO2 and a molecular weight of 401.6 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-alpha-Methylbenzyl Ricinoleamide typically involves the amidation of ricinoleic acid with methyl benzylamine . This reaction can be carried out under mild conditions, often using a base catalyst to facilitate the formation of the amide bond . The reaction is usually performed in an organic solvent such as ethanol or dimethylformamide (DMF), which helps to dissolve the reactants and promote the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product . The final product is typically purified through crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
(S)-alpha-Methylbenzyl Ricinoleamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the ricinoleic acid moiety can be oxidized to form ketones or carboxylic acids.
Reduction: The double bond in the ricinoleic acid moiety can be reduced to form saturated fatty acid amides.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated fatty acid amides.
Substitution: Various substituted amides and esters.
Scientific Research Applications
(S)-alpha-Methylbenzyl Ricinoleamide has several scientific research applications:
Mechanism of Action
The antiproliferative effects of (S)-alpha-Methylbenzyl Ricinoleamide are primarily due to its ability to inhibit cell growth and induce apoptosis in cancer cells . The compound targets specific molecular pathways involved in cell proliferation, such as the inhibition of key enzymes and signaling proteins . This leads to the disruption of cellular processes essential for cancer cell survival and growth .
Comparison with Similar Compounds
Similar Compounds
Ricinoleamide: Another fatty acid amide derived from ricinoleic acid, but without the methyl benzylamine moiety.
N,N-bis(2-hydroxyethyl)ricinoleamide: A derivative of ricinoleic acid with two hydroxyethyl groups.
Ricinoleic Acid Diethanolamide: A diethanolamide derivative of ricinoleic acid.
Uniqueness
(S)-alpha-Methylbenzyl Ricinoleamide is unique due to its specific structure, which includes a methyl benzylamine moiety. This structural feature contributes to its potent antiproliferative activity, distinguishing it from other ricinoleic acid derivatives .
Properties
Molecular Formula |
C26H43NO2 |
|---|---|
Molecular Weight |
401.6 g/mol |
IUPAC Name |
12-hydroxy-N-(1-phenylethyl)octadec-9-enamide |
InChI |
InChI=1S/C26H43NO2/c1-3-4-5-15-20-25(28)21-16-10-8-6-7-9-11-17-22-26(29)27-23(2)24-18-13-12-14-19-24/h10,12-14,16,18-19,23,25,28H,3-9,11,15,17,20-22H2,1-2H3,(H,27,29) |
InChI Key |
SIPLDWKCFLEICO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)NC(C)C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-2-[[(Z)-2-[[(2S)-1-[(3R,4S,7S,11R)-14-chloro-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-prop-1-en-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]-2,5-dihydropyrrole-2-carbonyl]amino]-3-methylpent-2-enoyl]amino]but-2-enedioic acid](/img/structure/B10765019.png)
![1-(7-methoxybenzo[d][1,3]dioxol-5-yl)-N-methylpropan-2-amine,monohydrochloride](/img/structure/B10765030.png)
![(Z,12R)-12-hydroxy-N-[(1S)-1-phenylethyl]octadec-9-enamide](/img/structure/B10765044.png)
![(1R,3S,11S,12S,13R,15S,16S,17S,19S,23R,25S,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10765055.png)
![(14S,17Z)-N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-[(1R)-1-hydroxyethyl]-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B10765056.png)

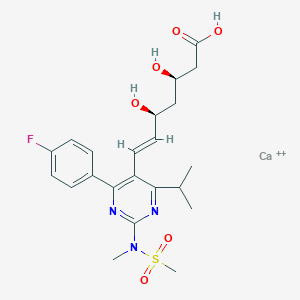
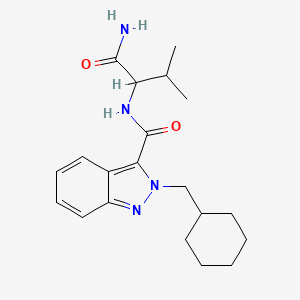
![[(1S,5R,7S,9E,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B10765079.png)

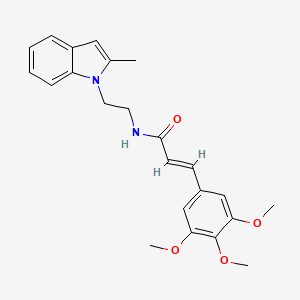
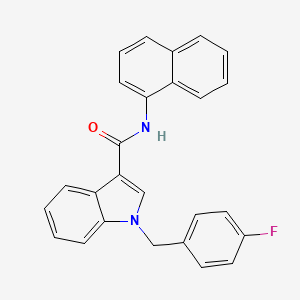
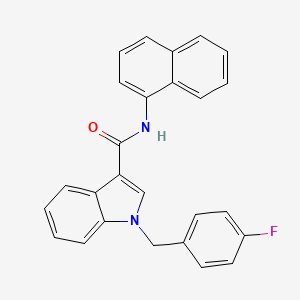
![3,13,15,25,35,37-Hexahydroxy-11,33-bis[3-hydroxy-6-(4-methoxy-6-methyloxan-2-yl)-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10765109.png)
